2-Methoxypyridin-3-OL hydrate
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Overview
Description
2-Methoxypyridin-3-OL hydrate is a chemical compound that belongs to the class of methoxypyridines. These compounds are known for their diverse applications in the synthesis of various materials, including pharmaceuticals and materials with specific properties such as non-linear optical (NLO) applications. Methoxypyridines can serve as intermediates in the synthesis of complex molecules, such as Lycopodium alkaloids, and can undergo various chemical reactions, including nitration and condensation, to yield structurally diverse derivatives with potential biological activities .
Synthesis Analysis
The synthesis of methoxypyridine derivatives often involves multi-step reactions, starting from simple pyridine precursors. For instance, the synthesis of a squaric acid derivative from a 5-amino-2-methoxypyridine ester amide demonstrates the complexity and precision required in such processes. The synthesis is followed by detailed spectroscopic, thermal, and structural elucidation, highlighting the importance of analytical techniques in confirming the structure and purity of the synthesized compounds . Similarly, other studies have reported the synthesis of methoxypyridine derivatives through various chemical transformations, including halogenation, condensation, and nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of methoxypyridine derivatives is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the squaric acid derivative mentioned earlier crystallizes in a noncentrosymmetric space group and exhibits a pseudo-layer structure with specific intermolecular hydrogen bonding patterns . Other studies have also reported the crystallographic data of methoxypyridine derivatives, revealing monoclinic systems and specific space groups, which contribute to the understanding of their molecular geometry and potential interactions .
Chemical Reactions Analysis
Methoxypyridines can undergo a variety of chemical reactions, which can be influenced by different functional groups present on the pyridine ring. Nitration reactions of 2-methoxy-3-hydroxypyridine, for example, show regioselectivity with the nitro group entering specific positions on the pyridine ring, guided by the orienting effects of substituents like the hydroxy group . The reactivity of methoxypyridines can also be exploited in the synthesis of complex molecules, such as the use of an Eschenmoser Claisen rearrangement in the total synthesis of lycoposerramine R .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxypyridine derivatives are characterized using a range of spectroscopic and thermal analysis techniques. These properties include thermal stability, as observed through thermal analysis methods like TGA, DSC, and DTA, and spectroscopic properties such as UV-Vis absorption and fluorescence. The solubility, absorption spectra, and fluorescence properties can be influenced by factors like solvent, temperature, and pH, which are crucial for understanding the behavior of these compounds in different environments .
Scientific Research Applications
Hydrate Formation in Pharmaceuticals
The pharmaceutical compound 3-{2-oxo-3-[3-(5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)propyl]imidazolidin-1-yl}-3(S)-(6-methoxypyridin-3-yl)propionic acid is known to exist in various crystalline forms, with differences in hydration states. These states include anhydrous, hemihydrate, dihydrate, tetrahydrate, and pentahydrate forms. The formation of higher hydrates and lattice expansion can lead to tablet cracking at higher humidities. Particle-based simulation techniques, such as Monte Carlo simulations, have been utilized to explore the hydrate formation of this compound as a function of humidity, providing insights into the challenges of pharmaceutical formulation involving hydrates (Zhao et al., 2009).
Deprotonative Metalation in Organic Chemistry
The deprotonation of 2-methoxypyridine was studied using mixed lithium–iron combinations, demonstrating the formation of iodide and 2,2′-dimers. This research sheds light on the behavior of 2-methoxypyridine in organometallic reactions, suggesting mechanisms for the formation of these compounds and the impact of different electrophiles on the reaction outcomes (Nagaradja et al., 2012).
Structural Modifications for Safety in Drug Development
A study on the structural modifications of a compound containing 3-methoxy-2-aminopyridine showed its potential as a lead series for oncogenic kinase inhibitors due to high ligand efficiency and excellent ADME profile. However, the safety risks associated with metabolic oxidation, such as mutagenic potential and time-dependent drug-drug interaction, were also noted. The study explored structural changes to mitigate these risks, contributing to safer drug development practices (Palmer et al., 2012).
Safety and Hazards
The safety information for 2-Methoxypyridin-3-OL hydrate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-methoxypyridin-3-ol;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.H2O/c1-9-6-5(8)3-2-4-7-6;/h2-4,8H,1H3;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTAEMZYOYHDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyridin-3-OL hydrate |
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